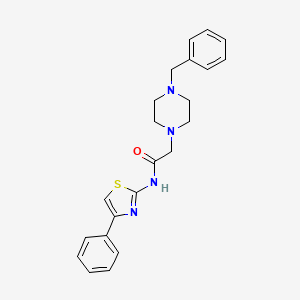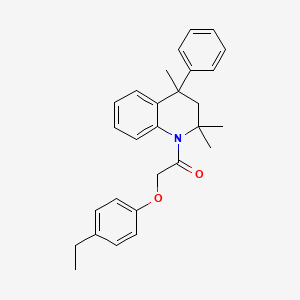
4-chloro-N'-(4-methoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-(4-methoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H13ClN2O2 and a molecular weight of 288.736 g/mol It is a member of the hydrazone family, which are compounds formed by the reaction of hydrazides with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-N’-(4-methoxybenzylidene)benzohydrazide can be synthesized through the condensation reaction between 4-chlorobenzohydrazide and 4-methoxybenzaldehyde . The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. A few drops of glacial acetic acid may be added to catalyze the reaction. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-(4-methoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(4-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone compound.
Reduction: Reduced forms of the hydrazone, potentially leading to the formation of amines.
Substitution: Substituted hydrazone derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-N’-(4-methoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the synthesis of other hydrazone derivatives with various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. As a hydrazone compound, it can form stable complexes with metal ions, which may play a role in its biological activities. The compound’s antimicrobial and antifungal properties are thought to result from its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes . Its potential anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-(3-methoxybenzylidene)benzohydrazide
- 4-chloro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
- 4-chloro-N’-(4-ethoxybenzylidene)benzohydrazide
- 4-chloro-N’-(2-ethoxybenzylidene)benzohydrazide
Uniqueness
4-chloro-N’-(4-methoxybenzylidene)benzohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the para position of the benzylidene moiety enhances its electron-donating properties, potentially increasing its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
51771-28-9 |
|---|---|
Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-14-8-2-11(3-9-14)10-17-18-15(19)12-4-6-13(16)7-5-12/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
LKVQAJOKAKNCOO-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11184329.png)
![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B11184331.png)
![5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11184337.png)
![2-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11184338.png)
![3'-Benzyl-1,5-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11184345.png)
![Ethyl 4-{3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11184350.png)
![N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11184357.png)
![5-(3-methoxyphenyl)-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11184378.png)
![Ethyl 7-(4-hydroxy-3-methoxyphenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184380.png)

![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one](/img/structure/B11184402.png)
![1-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-3-propylurea](/img/structure/B11184406.png)

![7-[2-(1-cyclohexenyl)ethyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11184408.png)
